4-methyl-N-(4-methylbenzyl)-N'-phenyltetrahydro-1(2H)-pyrazinecarboximidamide
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Overview
Description
4-methyl-N-(4-methylbenzyl)-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a tetrahydropyrazine core, which is often associated with biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-methylbenzyl)-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide typically involves multi-step organic reactions
Formation of Tetrahydropyrazine Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
N-Benzylation:
N’-Phenylation: The phenyl group can be introduced via a similar alkylation reaction using phenyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the imine or amide functionalities, converting them into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of benzyl alcohols or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-N-(4-methylbenzyl)-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The tetrahydropyrazine core is known to exhibit biological activity, making it a candidate for drug development. Studies may focus on its effects on specific enzymes or receptors, and its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-methylbenzyl)-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide involves its interaction with molecular targets such as enzymes or receptors. The tetrahydropyrazine core can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The aromatic groups may enhance binding affinity through π-π interactions or hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(4-methylbenzyl)-N’-phenylpyrazinecarboximidamide: Similar structure but lacks the tetrahydro component.
N-(4-methylbenzyl)-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide: Similar but without the 4-methyl group on the pyrazine ring.
4-methyl-N-benzyl-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide: Similar but with a different substitution pattern on the benzyl group.
Uniqueness
The unique combination of the tetrahydropyrazine core with the 4-methylbenzyl and phenyl groups in 4-methyl-N-(4-methylbenzyl)-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide provides distinct chemical properties and potential biological activities that are not observed in its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-methyl-N'-[(4-methylphenyl)methyl]-N-phenylpiperazine-1-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4/c1-17-8-10-18(11-9-17)16-21-20(22-19-6-4-3-5-7-19)24-14-12-23(2)13-15-24/h3-11H,12-16H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHENVOUBMZMQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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